![molecular formula C14H11F3O3 B6380355 2-Methoxy-4-(4-trifluoromethoxyphenyl)phenol, 95% CAS No. 1261891-54-6](/img/structure/B6380355.png)
2-Methoxy-4-(4-trifluoromethoxyphenyl)phenol, 95%
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Overview
Description
2-Methoxy-4-(4-trifluoromethoxyphenyl)phenol, 95% (2M4TFPP) is a synthetic compound that has been used in various laboratory experiments due to its unique properties. It is a white crystalline solid with a melting point of 130-132°C and a boiling point of 181-183°C. Its solubility in water is 0.1 g/L at 25°C. 2M4TFPP has a wide range of applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Mechanism of Action
2-Methoxy-4-(4-trifluoromethoxyphenyl)phenol, 95% has been found to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). This enzyme is involved in the metabolism of many drugs, and its inhibition can lead to changes in the pharmacokinetics of the drugs. 2-Methoxy-4-(4-trifluoromethoxyphenyl)phenol, 95% has also been found to inhibit the activity of other enzymes, including cytochrome P450 3A4 (CYP3A4) and cytochrome P450 1A2 (CYP1A2).
Biochemical and Physiological Effects
2-Methoxy-4-(4-trifluoromethoxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been found to have antioxidant, anti-diabetic, and anti-fungal effects. In addition, it has been found to have neuroprotective effects, and it has been shown to have potential therapeutic applications in the treatment of Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
2-Methoxy-4-(4-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and it is readily available. It is also chemically stable and has a wide range of applications. However, it has some limitations as well. It is a relatively toxic compound and should be handled with care. In addition, it can cause skin irritation and should not be inhaled.
Future Directions
2-Methoxy-4-(4-trifluoromethoxyphenyl)phenol, 95% has potential for further research and development. Possible future directions for research include the development of new synthetic methods for the synthesis of the compound, further studies on its mechanism of action, and the exploration of its potential therapeutic applications. Additional research could also be done to investigate its effects on other enzymes, its effects on other diseases, and its potential for use in drug delivery systems.
Synthesis Methods
2-Methoxy-4-(4-trifluoromethoxyphenyl)phenol, 95% can be synthesized from 4-trifluoromethoxy-2-methoxyphenol and ethyl bromide. The reaction is carried out in anhydrous ethanol at room temperature. The reaction produces 2-Methoxy-4-(4-trifluoromethoxyphenyl)phenol, 95% as the major product, along with some minor by-products. The yield of the reaction is typically greater than 95%.
Scientific Research Applications
2-Methoxy-4-(4-trifluoromethoxyphenyl)phenol, 95% has been used in various scientific research applications. It has been used as a synthetic intermediate in the synthesis of organic compounds and pharmaceuticals. It has also been used in the synthesis of fluorescent dyes, as a catalyst in chemical reactions, and as a reagent in the analysis of organic compounds.
properties
IUPAC Name |
2-methoxy-4-[4-(trifluoromethoxy)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c1-19-13-8-10(4-7-12(13)18)9-2-5-11(6-3-9)20-14(15,16)17/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTIJDCEOSSQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685754 |
Source
|
Record name | 3-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261891-54-6 |
Source
|
Record name | 3-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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